6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
6-Bromo-7-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-7-methylimidazo[1,2-a]pyridine is 1S/C8H7BrN2/c1-6-4-8-10-2-3-11(8)5-7(6)9/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
6-Bromo-7-methylimidazo[1,2-a]pyridine is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The compound has a molar refractivity of 48.7±0.5 cm3, and a polarizability of 19.3±0.5 10-24 cm3 . Its surface tension is 46.8±7.0 dyne/cm, and it has a molar volume of 131.4±7.0 cm3 .Scientific Research Applications
Chemistry and Properties of Related Compounds
Compounds containing pyridine and imidazole units, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and related structures, demonstrate a wide array of chemical behaviors and applications. These include the formation of complex compounds, exhibiting diverse properties like spectroscopic characteristics, structural variability, magnetic properties, and biological activities. Such compounds' versatility underpins their potential for further investigations into analogues like 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (Boča, Jameson, & Linert, 2011).
Role in Organic Synthesis and Medicinal Chemistry
Heterocyclic N-oxide derivatives, including pyridine and imidazole analogues, serve as crucial intermediates in organic synthesis. They are instrumental in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis. Their biological significance is underscored by their application in developing drugs with anticancer, antibacterial, and anti-inflammatory activities. This underlines the potential utility of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde in similar contexts (Li et al., 2019).
Applications in Optoelectronics
The structural motifs found in compounds like 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde are valuable for optoelectronic material development. Quinazolines and pyrimidines, with their extensive aromatic systems, are key for creating novel optoelectronic materials. These compounds are used in fabricating materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, highlighting the potential applicability of related imidazo[1,2-a]pyridine derivatives in these advanced technological areas (Lipunova et al., 2018).
Inhibitory Effects on Biological Targets
Compounds structurally akin to 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, particularly those with imidazole scaffolds, have been investigated for their inhibitory effects on various biological targets. This includes exploration within the realms of cancer treatment, where specific derivatives demonstrate significant activity by interacting with DNA or enzymes critical to cancer cell proliferation. Such research indicates the potential for derivatives of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde to serve as templates for the development of novel therapeutic agents (Skibo, 1998).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), and P321 (Specific treatment (see … on this label)) .
properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-9-11-3-7(5-13)12(9)4-8(6)10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPNWWTCINFQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674796 | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
1072944-75-2 | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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